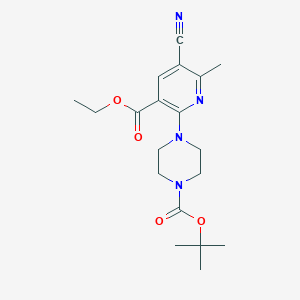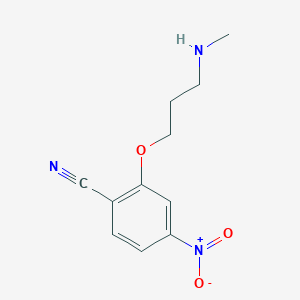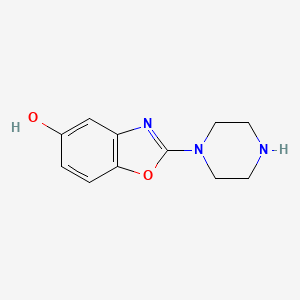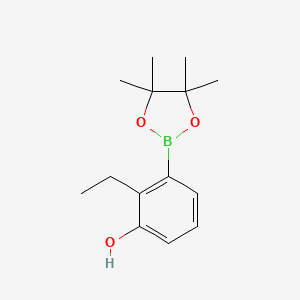
2,2-Bis(2-iodoethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-iodoethyl)-1,3-dioxolane is an organic compound with the molecular formula C6H10I2O2. This compound is characterized by the presence of two iodoethyl groups attached to a 1,3-dioxolane ring. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-iodoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with iodoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dioxolane ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and improved product purity.
化学反応の分析
Types of Reactions
2,2-Bis(2-iodoethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding diol.
Oxidation Reactions: Oxidation can lead to the formation of iodinated dioxolane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of 2,2-bis(2-hydroxyethyl)-1,3-dioxolane.
Oxidation: Formation of iodinated dioxolane derivatives with varying degrees of oxidation.
科学的研究の応用
2,2-Bis(2-iodoethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of iodinated contrast agents for medical imaging.
Biological Studies: Used in the study of iodine metabolism and its effects on biological systems.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Bis(2-iodoethyl)-1,3-dioxolane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may affect iodine metabolism and thyroid function due to its iodinated structure.
類似化合物との比較
Similar Compounds
2,2-Bis(2-chloroethyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of iodine.
2,2-Bis(2-bromoethyl)-1,3-dioxolane: Similar structure but with bromine atoms instead of iodine.
2,2-Bis(2-fluoroethyl)-1,3-dioxolane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
2,2-Bis(2-iodoethyl)-1,3-dioxolane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties
特性
CAS番号 |
123427-86-1 |
|---|---|
分子式 |
C7H12I2O2 |
分子量 |
381.98 g/mol |
IUPAC名 |
2,2-bis(2-iodoethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H12I2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 |
InChIキー |
LDAMTMVNAGXEDU-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCI)CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)


![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)



![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)

